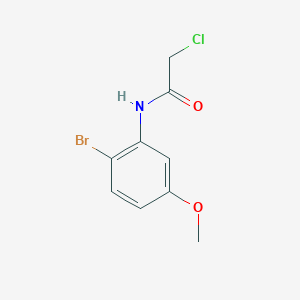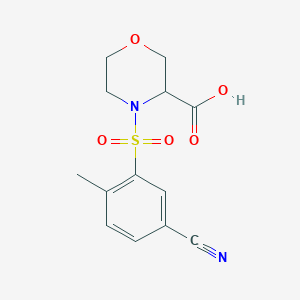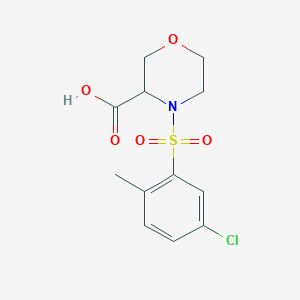
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid, also known as CTSMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid exerts its therapeutic effects through various mechanisms of action. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid inhibits the expression of proteins involved in cancer cell growth and angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid reduces oxidative stress and inflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to reduce tumor growth and angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
实验室实验的优点和局限性
One advantage of using 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its ability to selectively target cancer cells and reduce tumor growth. Another advantage is its ability to reduce oxidative stress and inflammation in neurodegenerative disease research. However, limitations include the need for further studies to determine optimal dosages and potential side effects.
未来方向
For 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid research include exploring its potential therapeutic effects in other disease areas, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosages and potential side effects of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid in humans. Finally, the development of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid derivatives with improved efficacy and safety profiles is an area of potential future research.
Conclusion:
In conclusion, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is a chemical compound that has shown potential therapeutic properties in various fields of research. Its ability to selectively target cancer cells and reduce tumor growth, as well as its neuroprotective effects, make it a promising candidate for future drug development. Further studies are needed to determine its optimal dosages and potential side effects in humans, as well as its potential therapeutic effects in other disease areas.
合成方法
The synthesis of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. The product is then purified through recrystallization.
科学研究应用
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been studied for its potential therapeutic properties in various fields of research. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S2/c10-7-1-2-8(17-7)18(14,15)11-3-4-16-5-6(11)9(12)13/h1-2,6H,3-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMLXNWBDFEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

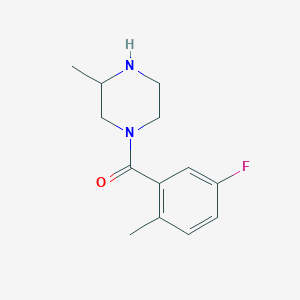
![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
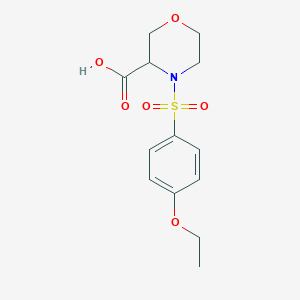

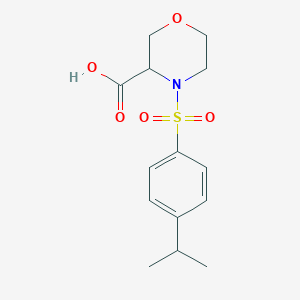
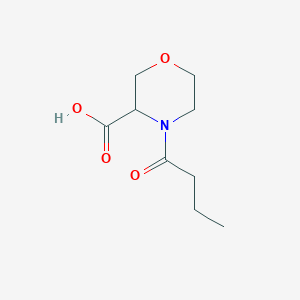
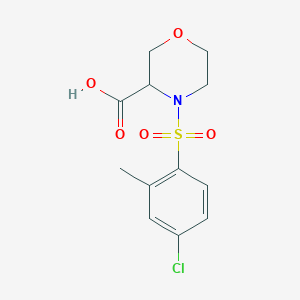

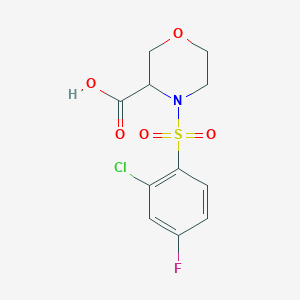
![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
